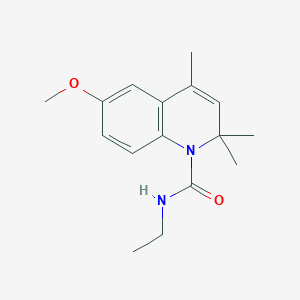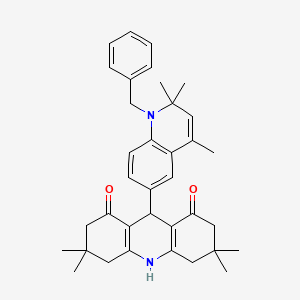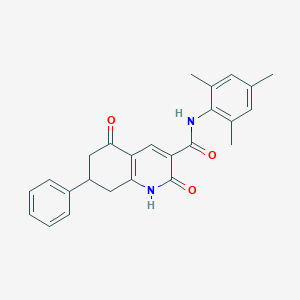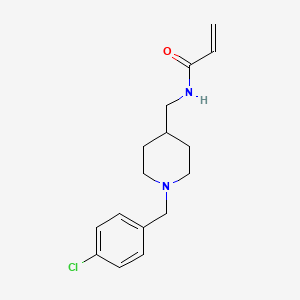
N-ethyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-ETHYL-6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXAMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXAMIDE typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The ethyl, methoxy, and trimethyl groups can be introduced through various alkylation and methylation reactions using reagents such as ethyl iodide, methyl iodide, and methanol.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N~1~-ETHYL-6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of N1-ETHYL-6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
N~1~-ETHYL-6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXAMIDE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
N-ethyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-6-17-15(19)18-14-8-7-12(20-5)9-13(14)11(2)10-16(18,3)4/h7-10H,6H2,1-5H3,(H,17,19) |
InChI 键 |
RVCNDRYAQNLAET-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N1C2=C(C=C(C=C2)OC)C(=CC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B11038124.png)

![3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11038127.png)
![1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11038131.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)
![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)


![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)

![N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11038152.png)

![7-[3-(dimethylamino)propyl]-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11038164.png)
methanethione](/img/structure/B11038171.png)
